H-Thr-Gly-OH

Beschreibung

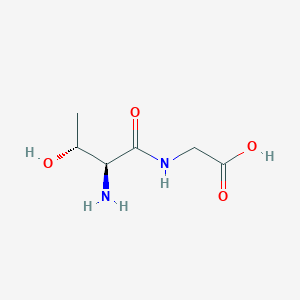

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(7)6(12)8-2-4(10)11/h3,5,9H,2,7H2,1H3,(H,8,12)(H,10,11)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYXEUAFGLTAEM-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

686-44-2 | |

| Record name | Threonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biological Significance of H-Thr-Gly-OH (Threonyl-glycine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Thr-Gly-OH, or Threonyl-glycine, is a dipeptide composed of L-threonine and glycine. While it exists as a metabolite, it is not recognized for having a distinct, independent signaling role in biological systems.[1] Its primary significance is derived from the metabolic pathways and physiological functions of its constituent amino acids. Threonine is an essential amino acid crucial for protein synthesis, particularly for mucin production, and can be catabolized to glycine in some organisms.[2][3] Glycine, in turn, is a key neurotransmitter and a fundamental component in the synthesis of proteins, purines, and other vital biomolecules.[4][5] This document provides a comprehensive overview of the metabolic context of this compound, its physicochemical properties, and its utility in research, primarily as a synthetic building block. Detailed protocols for its synthesis are also presented to serve as a practical guide for laboratory applications.

Introduction and Physicochemical Properties

This compound is a dipeptide formed from the amino acids L-threonine and glycine through a peptide bond. The "H-" prefix indicates a free amine group on the threonine residue, while the "-OH" suffix signifies a free carboxyl group on the glycine residue, characteristic of a free peptide. As a product of protein degradation or as an intermediate in metabolism, its biological relevance is intrinsically linked to the catabolism and utilization of its components.

Quantitative Data: Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, including analytical chemistry and peptide synthesis.

| Property | Value | Source |

| IUPAC Name | 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |

| Molecular Formula | C₆H₁₂N₂O₄ | |

| Molecular Weight | 176.17 g/mol | |

| CAS Number | 686-44-2 | |

| Canonical SMILES | C--INVALID-LINK--NCC(=O)O)N)O | |

| Appearance | White to off-white solid | |

| Boiling Point | 540.31 °C | |

| LogP (extrapolated) | -4.58 |

Metabolic Significance and Biological Context

The biological significance of this compound is best understood by examining the metabolic pathways of L-threonine and glycine. In some organisms, threonine serves as a direct precursor to glycine.

Threonine Catabolism to Glycine

In rat liver mitochondria, L-threonine can be converted into glycine and acetyl-CoA. This pathway is significant as it links the metabolism of an essential amino acid (threonine) to that of a non-essential amino acid (glycine), which is itself a crucial metabolic building block. The process involves two key enzymes: threonine dehydrogenase and 2-amino-3-oxobutyrate CoA ligase.

Caption: Metabolic pathway of L-threonine to Glycine in rat liver mitochondria.

Physiological Roles of Threonine and Glycine

-

L-Threonine: As an essential amino acid, threonine is a vital component of proteins. It is particularly abundant in mucins, proteins that form protective mucus linings in the intestinal and respiratory tracts. Threonine's hydroxyl side-chain is a common site for post-translational modifications like O-linked glycosylation and phosphorylation, which are critical for protein function and signaling.

-

Glycine: Glycine has a dual role as a proteinogenic amino acid and a neurotransmitter. In the central nervous system, it acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by binding to strychnine-sensitive glycine receptors (GlyRs). Glycine is also integral to the synthesis of purines (the building blocks of DNA and RNA), heme, and glutathione. Furthermore, it contributes to one-carbon metabolism, a set of reactions essential for methylation and nucleotide synthesis.

Quantitative Data: Amino Acid Concentrations in CSF

To provide a quantitative context for the prevalence of these amino acids in a biological system, the following table presents typical concentrations found in human cerebrospinal fluid (CSF). Significant alterations in these levels can be indicative of metabolic disorders like nonketotic hyperglycinemia (NKH).

| Amino Acid | CSF Concentration (Control) (μM) | Pathological Relevance |

| Glycine | 5.5 ± 1.8 | Markedly elevated in NKH |

| Threonine | 58.8 ± 19.9 | Moderately elevated in NKH |

| Serine | 65.4 ± 14.1 | Significantly decreased in NKH |

| Data represents mean ± standard deviation for control subjects. Source: |

Experimental Protocols and Methodologies

Given the lack of a known specific biological function for this compound, experimental protocols focus on its synthesis and use as a research chemical rather than on functional assays. The most common method for its production is Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard and reliable method.

Materials:

-

Fmoc-Gly-Wang resin (pre-loaded resin)

-

Fmoc-Thr(tBu)-OH (side-chain protected threonine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place Fmoc-Gly-Wang resin (1 equivalent) in a fritted syringe reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.

-

Drain the DMF and wash the resin with DMF (3x).

-

-

Fmoc Deprotection (Glycine):

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Threonine):

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (5x).

-

-

Final Fmoc Deprotection (Threonine):

-

Repeat the deprotection steps as described in step 2 to remove the Fmoc group from the N-terminal threonine.

-

-

Cleavage and Deprotection:

-

Thoroughly wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

In a fume hood, add the freshly prepared cleavage cocktail to the dry resin.

-

Agitate gently for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group from threonine.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the white peptide precipitate.

-

Wash the pellet with cold ether (2x) to remove scavengers and byproducts.

-

Dry the final this compound peptide under vacuum.

-

Verify purity and identity using HPLC and Mass Spectrometry.

-

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Research Applications and Future Outlook

The primary application of this compound in a research context is as a building block or fragment in peptide synthesis. It can be incorporated into larger peptide sequences to study protein structure, enzyme-substrate interactions, or to develop peptide-based therapeutics. It also serves as a model dipeptide for analytical and methodological development in proteomics and metabolomics.

While no direct signaling function has been attributed to this compound, the potential for small peptides to act as signaling molecules or "microproteins" is a growing area of interest. Future research could explore whether this dipeptide, or others like it, possess currently unknown biological activities, perhaps in modulating enzyme function or acting as low-affinity receptor ligands.

Conclusion

References

- 1. Threonyl-glycine | C6H12N2O4 | CID 7010576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

H-Thr-Gly-OH structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Thr-Gly-OH, also known as Threonyl-Glycine (Thr-Gly), is a dipeptide composed of the amino acids L-threonine and glycine. As a product of protein metabolism, it plays a role as a metabolite in biological systems.[1] This technical guide provides an in-depth overview of the structure, chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

Structure

The chemical structure of this compound consists of a threonine residue linked to a glycine residue via a peptide bond.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | [1] |

| CAS Number | 686-44-2 | |

| Synonyms | Threonyl-glycine, Thr-Gly, TG dipeptide | [1] |

| Appearance | Solid | |

| pKa₁ (α-COOH of Glycine) | ~2.34 | |

| pKa₂ (α-NH₃⁺ of Threonine) | ~9.10 | |

| Estimated Isoelectric Point (pI) | ~5.72 | Calculated |

| Solubility | Generally soluble in water; insoluble in non-polar organic solvents. |

Note on pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple dipeptide with no ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the typical pKa value for the C-terminal carboxyl group of glycine (~2.34) and the N-terminal amino group of threonine (~9.10), the estimated pI is (2.34 + 9.10) / 2 = 5.72.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.

Caption: SPPS workflow for this compound.

Detailed Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from glycine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Coupling of Threonine: Activate Fmoc-Thr(tBu)-OH (with its side-chain hydroxyl group protected by a tert-butyl group) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate the coupling reaction.

-

Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added threonine using 20% piperidine in DMF as described in step 2.

-

Final Washing and Drying: Wash the peptide-resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry it under vacuum.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the tBu side-chain protecting group by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Methodology:

-

Column: A C18 stationary phase column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will need to be optimized.

-

Detection: UV absorbance at 210-220 nm.

-

Fraction Collection and Analysis: Collect fractions corresponding to the major peak and confirm the purity and identity of the product.

Characterization

Mass Spectrometry:

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptide analysis.

-

Expected m/z:

-

[M+H]⁺: 177.0870

-

[M-H]⁻: 175.0713

-

Experimental data shows a precursor m/z of 177.0869833 for [M+H]⁺ and 175.0724304 for [M-H]⁻.

-

-

Tandem MS (MS/MS): Can be used to confirm the amino acid sequence through fragmentation analysis.

NMR Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the amino acid residues.

Biological Role and Signaling Pathways

The specific biological activities and involvement in signaling pathways of the this compound dipeptide are not extensively documented in current scientific literature. However, its biological relevance can be inferred from the roles of its constituent amino acids and the general functions of dipeptides.

Metabolic Context

This compound is a metabolic product. The metabolism of its constituent amino acids, threonine and glycine, is well-characterized.

-

Threonine Metabolism: Threonine is an essential amino acid that is metabolized via several pathways, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle.

-

Glycine Metabolism: Glycine is a non-essential amino acid synthesized from serine and threonine. It is involved in the synthesis of proteins, glutathione, creatine, and nucleic acids.

Caption: Simplified metabolic context of Thr and Gly.

Potential Biological Activities

While specific studies on this compound are limited, dipeptides, in general, are known to possess various biological activities, including antioxidant and immunomodulatory effects. The presence of a hydroxyl group in the threonine residue may confer some antioxidant potential to the dipeptide. Further research is required to elucidate the specific biological functions of this compound.

Conclusion

This compound is a simple dipeptide with well-defined chemical and physical properties. Its synthesis can be readily achieved through standard solid-phase peptide synthesis protocols, and it can be purified and characterized using established analytical techniques. While its specific biological roles are yet to be fully explored, its nature as a metabolite of the essential amino acid threonine and the versatile amino acid glycine suggests its involvement in fundamental biochemical processes. This guide provides a solid foundation for researchers and professionals working with this dipeptide, from its chemical synthesis to its potential biological significance.

References

Threonyl-glycine: An In-depth Technical Examination of Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-glycine (Thr-Gly), a dipeptide composed of the amino acids threonine and glycine, is a naturally occurring metabolite. While its constituent amino acids are ubiquitous and their metabolic pathways extensively studied, the direct evidence for the natural occurrence and specific endogenous roles of the dipeptide itself is emerging. This technical guide synthesizes the current understanding of threonyl-glycine's presence in biological systems, potential sources, and the analytical methodologies required for its detection and quantification. Drawing from metabolomics data, enzymatic pathway analysis, and advanced analytical techniques, this document provides a comprehensive resource for researchers investigating small peptides and their potential physiological significance.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to modulation of enzyme activity. Threonyl-glycine, with its polar side chain from threonine and the conformational flexibility imparted by glycine, presents an interesting candidate for biological investigation. The Human Metabolome Database identifies threonyl-glycine as a dipeptide that can result from the incomplete breakdown of dietary or endogenous proteins[1]. This suggests its likely presence in various human tissues and biofluids.

Natural Occurrence and Potential Sources

While extensive quantitative data for threonyl-glycine in various organisms and food sources remains to be fully elucidated, its presence can be inferred from the catabolism of proteins rich in threonine and glycine residues.

2.1. Endogenous Occurrence

The primary endogenous source of threonyl-glycine is believed to be the proteolysis of cellular and extracellular proteins. As an intermediate in protein degradation, its concentration is likely to be dynamic and tissue-specific, reflecting the local rates of protein turnover. Although not yet definitively quantified in human plasma or other biofluids in large-scale metabolomics studies, the presence of a wide array of endogenous peptides in human body fluids is well-established, suggesting that threonyl-glycine is likely a component of the human peptidome[2][3][4][5].

2.2. Dietary Sources

Given that threonyl-glycine is a product of protein breakdown, it is plausible that it is present in protein-rich foods that have undergone some degree of hydrolysis, such as fermented foods, aged cheeses, and certain processed meats. However, specific studies quantifying threonyl-glycine in food matrices are currently lacking in the scientific literature.

Biosynthesis and Degradation Pathways

The formation and breakdown of threonyl-glycine are intrinsically linked to the metabolism of its constituent amino acids.

3.1. Biosynthesis

The direct enzymatic synthesis of threonyl-glycine from free threonine and glycine in a non-ribosomal manner is a plausible but not yet fully characterized pathway. The biosynthesis of dipeptides can be catalyzed by specific enzymes, and while non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) are known to produce a variety of small peptides, a specific threonyl-glycine synthetase has not been identified.

A key metabolic pathway that provides the precursor amino acids is the degradation of L-threonine to glycine. This conversion can occur through the action of L-threonine 3-dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate, a subsequent enzymatic step then yields glycine and acetyl-CoA.

3.2. Degradation

Threonyl-glycine is likely hydrolyzed into its constituent amino acids, threonine and glycine, by various peptidases present in tissues and body fluids. These free amino acids can then enter their respective metabolic pathways.

Experimental Protocols for Detection and Quantification

The analysis of small, polar molecules like threonyl-glycine in complex biological matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the reliable identification and quantification of this dipeptide.

4.1. Sample Preparation

A generic workflow for the extraction of dipeptides from biological samples such as plasma or tissue homogenates is outlined below.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed protocol for the LC-MS/MS analysis of dipeptides is presented in Table 1. This method would require optimization for the specific analysis of threonyl-glycine.

| Parameter | Description |

| Chromatography | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-2 min: 2% B; 2-15 min: 2-50% B; 15-17 min: 50-95% B; 17-20 min: 95% B; 20.1-25 min: 2% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 177.0869 (for [M+H]⁺) |

| Product Ions (m/z) | Fragmentation of the precursor ion would need to be determined experimentally. Based on typical dipeptide fragmentation, ions corresponding to the immonium ions of threonine and glycine, as well as fragments from the loss of water and carbon monoxide, would be expected. |

| Collision Energy | Optimized for the specific instrument and precursor ion. |

Table 1. Example LC-MS/MS parameters for dipeptide analysis.

4.3. Mass Spectrum of Threonyl-glycine

The theoretical mass spectrum of threonyl-glycine is crucial for its identification. The protonated molecule ([M+H]⁺) has a monoisotopic mass of 177.0869 g/mol . The fragmentation pattern in MS/MS analysis provides structural information for confirmation. The mass spectrum data available on PubChem for Threonyl-glycine (CID 7010576) can be used as a reference.

Conclusion and Future Directions

Threonyl-glycine is a naturally occurring dipeptide with a high probability of being present in human tissues and biofluids as a product of protein metabolism. While direct, quantitative evidence of its natural abundance is still an area of active research, the foundational knowledge of its constituent amino acid metabolism and the availability of advanced analytical techniques provide a solid framework for its investigation.

Future research should focus on:

-

Targeted Metabolomics: Development and application of validated LC-MS/MS methods to quantify threonyl-glycine in a variety of biological samples (e.g., plasma, urine, cerebrospinal fluid) and food products.

-

Enzyme Discovery: Identification and characterization of enzymes responsible for the direct synthesis of threonyl-glycine.

-

Functional Studies: Elucidation of the potential biological roles of threonyl-glycine, including its effects on cellular signaling, metabolism, and neurotransmission.

This technical guide serves as a foundational resource to stimulate and support further research into the intriguing world of small endogenous peptides and their potential impact on health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for Threonylglycine (HMDB0029061) [hmdb.ca]

- 2. Human Antimicrobial Peptides in Bodily Fluids: Current Knowledge and Therapeutic Perspectives in the Postantibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Profiling of endogenous peptides in human synovial fluid by NanoLC-MS: method validation and peptide identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating Endogenous Peptides and Peptidases using Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: H-Thr-Gly-OH (Threonyl-glycine)

CAS Number: 686-44-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Thr-Gly-OH, also known as Threonyl-glycine, is a dipeptide composed of the amino acids L-threonine and glycine.[1] Its CAS number is 686-44-2.[1][2][3] This document provides a technical overview of its chemical properties, and a conceptual framework for its synthesis and hydrolysis. While it is recognized as a metabolite, detailed information regarding its specific biological activities and involvement in signaling pathways is limited in publicly available literature.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄ | |

| Molecular Weight | 176.17 g/mol | |

| IUPAC Name | 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |

| Canonical SMILES | C--INVALID-LINK--NCC(=O)O)N">C@HO | |

| InChI Key | BIYXEUAFGLTAEM-WUJLRWPWSA-N | |

| Appearance | Solid (likely white powder) | |

| Boiling Point (Predicted) | 540.31 °C | |

| Flash Point (Predicted) | 280.57 °C | |

| Storage Temperature | 10°C - 25°C |

Synthesis and Hydrolysis: A Conceptual Overview

This compound is formed through the creation of a peptide bond between the carboxyl group of L-threonine and the amino group of glycine. Conversely, it can be broken down into its constituent amino acids via hydrolysis of this peptide bond.

Conceptual Experimental Workflow: Peptide Synthesis and Hydrolysis

The diagram below illustrates the general principles of dipeptide synthesis and hydrolysis, which are fundamental to the chemistry of this compound.

Caption: Conceptual workflow of this compound synthesis and hydrolysis.

Biological Role and Applications

This compound is identified as a metabolite, suggesting its presence and participation in biological systems. One source indicates it is a synthetic polymerase chain reaction product with observed locomotor activity in Drosophila melanogaster, though further details on this are not extensively documented. Its potential utility in peptide screening for research in areas like protein interaction and functional analysis has also been noted.

Due to the limited specific data on the biological activity of this compound, researchers may consider using it as a simple dipeptide model in various studies, such as:

-

Metabolomics: As a standard for identification and quantification in biological samples.

-

Nutritional Science: To investigate the uptake and metabolism of small peptides.

-

Biochemical Assays: As a substrate for peptidases or in studies of peptide transport.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Conceptual Workflow:

-

Resin Preparation: Start with a glycine-loaded resin (e.g., Gly-Wang resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of glycine using a base like piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-Thr(tBu)-OH using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and couple it to the deprotected glycine on the resin.

-

Washing: Wash the resin to remove excess reagents.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) using a strong acid cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis of this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A general HPLC method can be developed for the analysis and purification of this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage over a set time (e.g., 5% to 95% B over 20 minutes).

-

Detection: UV detector at 214 nm and 280 nm.

Signaling Pathways

Currently, there is no specific information in the available scientific literature that directly implicates this compound in any defined cellular signaling pathways. Its role as a general metabolite suggests it is part of the broader metabolic network.

Conclusion

This compound is a simple dipeptide with well-defined physicochemical properties. While its biological role is generally understood as that of a metabolite, there is a lack of in-depth research into its specific functions, such as involvement in signaling pathways or distinct pharmacological activities. The provided conceptual workflows for its synthesis and analysis are based on standard peptide chemistry principles and can serve as a starting point for researchers interested in working with this molecule. Further investigation is required to fully elucidate the biological significance of this compound.

References

Technical Guide: H-Thr-Gly-OH (Threonyl-glycine)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the dipeptide H-Thr-Gly-OH, also known as Threonyl-glycine. It details the fundamental physicochemical properties, focusing on the calculation of its molecular weight. Furthermore, this guide outlines a standard experimental protocol for the empirical verification of its molecular weight using mass spectrometry. The included diagrams illustrate the logical workflow for both the theoretical calculation and the experimental determination of this property.

Molecular Composition and Weight Calculation

This compound is a dipeptide formed from the amino acids L-Threonine (Thr) and Glycine (Gly) through a peptide bond. The formation of this bond involves the elimination of one molecule of water.

The calculation of the molecular weight is derived from the chemical formulas of the constituent amino acids.

-

L-Threonine (Thr): The chemical formula is C₄H₉NO₃.[1][2][3][4] Its molecular weight is approximately 119.12 g/mol .[1]

-

Glycine (Gly): The chemical formula is C₂H₅NO₂. Its molecular weight is approximately 75.07 g/mol .

The formation of the dipeptide (Thr-Gly) is a condensation reaction:

C₄H₉NO₃ (Threonine) + C₂H₅NO₂ (Glycine) → C₆H₁₂N₂O₄ (Thr-Gly) + H₂O

The resulting chemical formula for this compound is C₆H₁₂N₂O₄ .

The theoretical molecular weight is calculated by summing the weights of the constituent amino acids and subtracting the weight of the water molecule lost during peptide bond formation. This result is confirmed by summing the atomic weights of each atom in the final dipeptide formula.

The following tables summarize the atomic and molecular weights used in the calculation of the molecular weight for this compound.

| Table 1: Atomic Weights of Constituent Elements | |

| Element | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | 12.011 |

| Hydrogen (H) | 1.008 |

| Nitrogen (N) | 14.007 |

| Oxygen (O) | 16.000 |

| Table 2: Molecular Weight Calculation | |||

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Reference |

| L-Threonine | C₄H₉NO₃ | 119.120 | |

| Glycine | C₂H₅NO₂ | 75.067 | |

| Water (subtracted) | H₂O | 18.015 | |

| This compound (Dipeptide) | C₆H₁₂N₂O₄ | 176.172 |

Logical Workflow for Molecular Weight Calculation

The process of calculating the theoretical molecular weight of a dipeptide follows a clear logical sequence. This involves identifying the constituent amino acids, determining their chemical formulas, and accounting for the condensation reaction.

Experimental Protocol: Molecular Weight Verification

The molecular weight of this compound can be empirically determined with high accuracy using Electrospray Ionization Mass Spectrometry (ESI-MS). This technique is ideal for polar, non-volatile molecules like peptides.

To verify the molecular weight of a synthesized or purified sample of this compound.

-

This compound sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster)

-

Electrospray Ionization Mass Spectrometer

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

-

Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL. The solvent for the working solution should be a mixture of 50:50 methanol/water with 0.1% formic acid to facilitate ionization.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a suitable calibrant solution. Ensure the calibration covers a mass range that includes the expected m/z of the analyte.

-

-

Sample Infusion and Ionization:

-

Set the ESI source to positive ion mode. The free amino group of the peptide will readily accept a proton.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Typical ESI source parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂) Pressure: 25 - 35 psi

-

Drying Gas (N₂) Flow Rate: 5 - 10 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

-

-

Mass Analysis:

-

Acquire the mass spectrum in full scan mode over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.

-

The expected primary ion will be the protonated molecule, [M+H]⁺.

-

For this compound (M = 176.17), the expected m/z value for the [M+H]⁺ ion is approximately 177.18.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the experimentally observed m/z value to the theoretical value. The difference should be within the mass accuracy tolerance of the instrument (typically <5 ppm for high-resolution instruments).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental verification of the molecular weight of this compound using ESI-MS.

References

The Dipeptide Threonyl-Glycine: A Technical Guide to its History, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide threonyl-glycine (Thr-Gly), a simple molecule composed of the essential amino acid threonine and the non-essential amino acid glycine, represents a fundamental building block of proteins. While not the subject of extensive targeted research itself, its history is intrinsically linked to the foundational discoveries in peptide chemistry. This technical guide provides an in-depth overview of threonyl-glycine, including its physicochemical properties, a historical perspective on its discovery within the broader context of peptide science, detailed protocols for its chemical synthesis and characterization, and a discussion of the known biological roles of its constituent amino acids. This document serves as a comprehensive resource for researchers in biochemistry, drug development, and proteomics.

Introduction

Threonyl-glycine is a dipeptide formed from L-threonine and glycine residues.[1] As a product of protein digestion and catabolism, it is a naturally occurring metabolite in biological systems. The study of simple dipeptides like threonyl-glycine is crucial for understanding the fundamental principles of protein structure and function. While no specific, unique biological signaling pathway has been attributed directly to threonyl-glycine, the physiological activities of its constituent amino acids are well-established and play critical roles in metabolism, neurotransmission, and protein synthesis.

This guide will delve into the historical context of dipeptide discovery, present key physicochemical and spectroscopic data for threonyl-glycine, provide detailed experimental methodologies for its synthesis and analysis, and explore the biological significance of its amino acid components.

Discovery and History

The discovery of threonyl-glycine is not marked by a singular event but is rather an outcome of the progression of peptide chemistry. The early 20th century saw pioneering work that laid the groundwork for understanding the structure of proteins as polymers of amino acids linked by peptide bonds.

A pivotal moment in peptide research was the first synthesis of a dipeptide, glycyl-glycine, by Emil Fischer in 1901.[2] This achievement was a landmark, demonstrating that amino acids could be chemically linked in a defined manner, paving the way for the synthesis of more complex peptides. The term "peptide" itself was coined by Fischer.[2]

The subsequent decades brought significant advancements, including the development of protecting group strategies to control the reactions during peptide synthesis. The work of Max Bergmann and Leonidas Zervas in the 1930s on the benzyloxycarbonyl (Cbz) protecting group was a major breakthrough. These foundational techniques enabled the synthesis of increasingly complex peptides and ultimately culminated in the synthesis of polypeptide hormones like oxytocin by Vincent du Vigneaud in 1953.[2]

The history of threonyl-glycine is therefore embedded within this broader narrative of the development of peptide synthesis methodologies. Its existence and structure were inferred from the fundamental principles established by these early pioneers.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for threonyl-glycine is presented in the tables below. This information is essential for its identification, characterization, and use in experimental settings.

Table 1: General Physicochemical Properties of Threonyl-Glycine

| Property | Value | Source |

| Molecular Formula | C6H12N2O4 | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem |

| IUPAC Name | 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | PubChem |

| Physical Description | Solid | Human Metabolome Database |

| LogP (extrapolated) | -4.58 | Human Metabolome Database |

Table 2: Mass Spectrometry Data for Threonyl-Glycine

| Parameter | Value | Source |

| Precursor Type | [M+H]+ | PubChem |

| Precursor m/z | 177.0869833 | PubChem |

| Top 5 Peaks (m/z and relative intensity) | ||

| 1 | 74.0625337 (0.45) | PubChem |

| 2 | 56.0532027 (0.22) | PubChem |

| 3 | 84.0458707 (0.08) | PubChem |

| 4 | 119.0907467 (0.04) | PubChem |

| 5 | 113.0739317 (0.04) | PubChem |

| Precursor Type | [M-H]- | PubChem |

| Precursor m/z | 175.0724304 | PubChem |

| Top 5 Peaks (m/z and relative intensity) | ||

| 1 | 74.0252705 (0.86) | PubChem |

| 2 | 43.0005935 (0.05) | PubChem |

| 3 | 131.0531785 (0.05) | PubChem |

| 4 | 87.0492035 (0.05) | PubChem |

Table 3: Predicted NMR Spectroscopic Data for Threonyl-Glycine

Note: The following data are predicted for the related diastereomer, Glycyl-D-threonine, and serve as a reference for the interpretation of experimental spectra for threonyl-glycine. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Source |

| 1H | Glycine α-protons | ~3.9 (doublet) | BenchChem |

| 1H | Threonine α-CH | ~4.25 (doublet of doublets) | BenchChem |

| 1H | Threonine β-CH | ~4.1 (doublet of quartets) | BenchChem |

| 1H | Threonine γ-CH3 | ~1.2 (doublet) | BenchChem |

| 13C | Glycine α-C | ~42 | BenchChem |

| 13C | Glycine C=O | ~172 | BenchChem |

| 13C | Threonine α-C | ~59.7 | BenchChem |

| 13C | Threonine β-C | ~67 | BenchChem |

| 13C | Threonine γ-C | ~20 | BenchChem |

| 13C | Threonine C=O | ~171 | BenchChem |

Experimental Protocols

The synthesis and characterization of threonyl-glycine can be achieved through established methods in peptide chemistry and analytical spectroscopy.

Chemical Synthesis of Threonyl-Glycine (Solution-Phase Method)

This protocol describes a general approach to the synthesis of a dipeptide using protecting groups and a coupling agent.

Materials:

-

N-α-Fmoc-L-threonine

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Protection of Amino Acids: The synthesis begins with the protection of the amino group of threonine (e.g., with an Fmoc group) and the carboxyl group of glycine (e.g., as a methyl ester) to prevent unwanted side reactions.

-

Coupling Reaction:

-

Dissolve N-α-Fmoc-L-threonine and HOBt in DMF.

-

Add DCC to the solution at 0°C and stir for 15 minutes.

-

In a separate flask, neutralize glycine methyl ester hydrochloride with a base (e.g., N-methylmorpholine) in DMF.

-

Add the neutralized glycine solution to the activated threonine solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting protected dipeptide (Fmoc-Thr-Gly-OMe) by silica gel column chromatography.

-

-

Deprotection:

-

Fmoc Removal: Treat the purified protected dipeptide with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of threonine.

-

Ester Hydrolysis: Saponify the methyl ester of glycine using a solution of sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).

-

-

Final Purification: Purify the final product, threonyl-glycine, by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-depth Technical Guide to the Potential Physiological Effects of H-Thr-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Thr-Gly-OH (Threonyl-glycine) is a simple biomolecule comprised of L-threonine and glycine. While it is recognized as a metabolite, a comprehensive understanding of its specific physiological effects remains largely unexplored in publicly available scientific literature. This technical guide addresses this knowledge gap by providing a foundational framework for investigating the potential biological activities of this compound. By examining the known roles of its constituent amino acids, this document outlines hypothetical physiological effects and details the experimental methodologies required to test these hypotheses. This guide serves as a roadmap for researchers, offering structured protocols for in vitro and in vivo studies, receptor identification, and signaling pathway analysis, thereby paving the way for future discoveries in dipeptide pharmacology and therapeutics.

Introduction

Dipeptides, once considered mere intermediates of protein metabolism, are increasingly recognized for their diverse and specific biological activities.[1] They can act as signaling molecules, enzyme modulators, and precursors to bioactive compounds. This compound is a dipeptide formed from the essential amino acid L-threonine and the non-essential amino acid glycine.[2] While its existence is documented, its functional role in physiology is yet to be elucidated. One vendor source makes a speculative mention of locomotor activity in Drosophila melanogaster but provides no substantive data.[3]

This guide proposes a systematic approach to uncover the physiological effects of this compound, leveraging the known biological functions of its components as a starting point for investigation.

Rationale Based on Constituent Amino Acids

-

L-Threonine: An essential amino acid, threonine is a crucial component of proteins, particularly mucin in the gastrointestinal tract.[4][5] Its metabolism can lead to the production of glycine, acetyl-CoA, and pyruvate, linking it to energy metabolism. Threonine is also involved in modulating immune responses and cellular homeostasis through signaling pathways such as MAPK and TOR.

-

Glycine: Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels. It also plays a critical role as a co-agonist at NMDA receptors in the central nervous system, contributing to excitatory neurotransmission. Beyond the nervous system, glycine has demonstrated cytoprotective and anti-inflammatory effects.

Given these functions, this compound could potentially exhibit novel activities related to neurotransmission, immune modulation, metabolic regulation, or gut health.

Hypothetical Physiological Effects and Targets

Based on the roles of threonine and glycine, several hypotheses for the physiological effects of this compound can be formulated:

| Hypothetical Effect | Potential Molecular Target(s) | Physiological System |

| Neuromodulation | Glycine receptors (GlyRs), NMDA receptors, Novel GPCRs | Central & Peripheral Nervous System |

| Immunomodulation | Toll-like receptors (TLRs), NOD-like receptors (NLRs), Cytokine receptors | Immune System |

| Metabolic Regulation | Insulin receptor, Glucagon receptor, AMPK, mTOR | Endocrine & Metabolic Systems |

| Gastrointestinal Homeostasis | Mucin synthesis pathways, Peptide transporters (e.g., PepT1) | Digestive System |

Table 1: Postulated physiological effects of this compound and their potential molecular targets and systems.

Experimental Protocols for Characterization and Screening

A systematic investigation of this compound requires a multi-step approach, beginning with synthesis and purification, followed by a cascade of in vitro and in vivo assays.

Synthesis and Purification of this compound

The synthesis of this compound can be efficiently achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

-

Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from glycine by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-Thr(tBu)-OH using a coupling agent such as HBTU/HOBt and a base like DIPEA in DMF.

-

Add the activated threonine solution to the resin and agitate for 1-2 hours.

-

Monitor reaction completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the terminal Fmoc group from threonine using 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (to verify molecular weight) and analytical HPLC.

References

- 1. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. Threonine | Rupa Health [rupahealth.com]

- 5. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on H-Thr-Gly-OH as a Building Block in Protein Synthesis

Introduction

The dipeptide this compound, or L-Threonyl-glycine, is a fundamental building block in the field of peptide chemistry and drug development. Composed of L-threonine and glycine, this molecule serves as a versatile unit for the synthesis of more complex peptides and peptidomimetics. Its significance extends from its use in routine solid-phase peptide synthesis (SPPS) to its critical role as a recognition and cleavage site in advanced enzymatic ligation techniques.

The threonine residue, with its secondary hydroxyl group, offers potential sites for post-translational modifications and specific molecular interactions, while the glycine residue provides maximal conformational flexibility to the peptide backbone. This combination of properties makes the Thr-Gly motif a point of interest in designing bioactive peptides, linkers, and substrates for enzymatic reactions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in peptide synthesis, and its utility in modern biochemical workflows.

Physicochemical and Thermodynamic Properties

A precise understanding of the chemical and physical characteristics of this compound is essential for its effective application. These properties are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 686-44-2 | |

| Molecular Formula | C₆H₁₂N₂O₄ | |

| Molecular Weight | 176.17 g/mol | |

| IUPAC Name | 2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid | |

| Canonical SMILES | C--INVALID-LINK--NCC(=O)O)N">C@HO | |

| Boiling Point | 540.31 °C (Predicted) | |

| Flash Point | 280.57 °C (Predicted) | |

| Appearance | White Powder / Solid | |

| Storage Temperature | Store at 10°C - 25°C; some suppliers recommend < -15°C for long term. | |

| LogP (Predicted) | -4.58 |

Application in Peptide Synthesis

This compound itself is a dipeptide, but its constituent amino acids, Threonine and Glycine, are more commonly used in a protected form (e.g., Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH) for stepwise peptide synthesis. The Thr-Gly motif is a common sequence in bioactive peptides and proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy is the most common approach used today.

This protocol describes a representative workflow for incorporating the Threonine-Glycine motif into a peptide sequence on a Rink Amide resin (to yield a C-terminal amide).

1. Resin Preparation:

-

Swell 100 mg of Rink Amide resin (substitution level: 0.5 mmol/g) in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

-

Deprotection: Remove the Fmoc group from the resin by adding 2 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents to resin substitution) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5x). Perform a Kaiser test to confirm reaction completion.

3. Subsequent Coupling Cycles (Fmoc-Z-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, etc.):

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid. For the Threonine residue, use the side-chain protected Fmoc-Thr(tBu)-OH to prevent side reactions.

4. N-Terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin and add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes. Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add 2 mL of the cleavage cocktail to the dry resin in a fume hood. Agitate for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

6. Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to 10 mL of cold diethyl ether. Centrifuge to pellet the peptide.

-

Decant the ether, wash the pellet with more cold ether, and dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Enzymatic Ligation at the Thr-Gly Motif

Beyond its role in synthetic chemistry, the Thr-Gly peptide bond is the specific cleavage site for Sortase A, a transpeptidase enzyme from Staphylococcus aureus. This enzyme recognizes the canonical LPXTG motif (where X can be any amino acid) and cleaves the bond between Threonine and Glycine. This mechanism is exploited in biotechnology and drug development for site-specific protein modification, labeling, and conjugation.

Mechanism of Sortase A Ligation:

-

Recognition: Sortase A binds to a protein or peptide containing the C-terminal LPXTG recognition sequence.

-

Cleavage: The active site cysteine of Sortase A performs a nucleophilic attack on the carbonyl group of the threonine residue, cleaving the Thr-Gly bond. This forms a covalent thioester acyl-enzyme intermediate.

-

Ligation: A second substrate with an N-terminal oligoglycine (e.g., GGG) sequence acts as a nucleophile, attacking the thioester intermediate.

-

Product Formation: This attack resolves the intermediate, forming a new, native peptide bond and regenerating the active enzyme. The result is a precisely ligated product where the LPXT sequence is now linked to the N-terminal glycine of the second substrate.

This powerful technique is used to create antibody-drug conjugates (ADCs), cyclize peptides, and attach proteins to surfaces or other molecules with high specificity.

Quantitative Data and Characterization

After synthesis, the identity and purity of a peptide containing the Thr-Gly motif must be confirmed. Mass spectrometry and NMR spectroscopy are primary analytical techniques for this purpose.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the final peptide.

| Ion | Theoretical m/z for Ac-Ala-Val-Thr-Gly-Leu-Ile-NH₂ (C₃₁H₅₈N₈O₈) | Notes |

| Monoisotopic Mass | 686.44 | Calculated mass of the most abundant isotopic species. |

| [M+H]⁺ | 687.45 | The primary ion observed in positive-mode ESI-MS. |

| [M+Na]⁺ | 709.43 | A common adduct observed in ESI-MS. |

| [M+2H]²⁺ | 344.23 | A doubly charged ion that may be observed for larger peptides. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the peptide. The following table lists predicted chemical shifts for the Thr-Gly motif within a larger peptide chain in an aqueous solvent. Actual shifts will vary based on neighboring residues and solvent conditions.

| Proton(s) | Amino Acid | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| α-H | Threonine | 4.2 - 4.4 | Doublet | Coupled to the β-proton. |

| β-H | Threonine | 4.0 - 4.2 | Multiplet | Coupled to α-H and γ-CH₃ protons. |

| γ-CH₃ | Threonine | ~1.2 | Doublet | Coupled to the β-proton. |

| α-CH₂ | Glycine | 3.8 - 4.0 | Singlet/ABq | Protons can be non-equivalent, appearing as two doublets (AB quartet). |

| Amide NH (Thr) | Threonine | 8.0 - 8.5 | Doublet | Coupled to its α-proton. |

| Amide NH (Gly) | Glycine | 8.2 - 8.7 | Triplet | Coupled to the two α-protons. |

Visualizations: Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of the complex processes involved in peptide synthesis and modification.

Conclusion

This compound, and the Thr-Gly motif it represents, is a cornerstone dipeptide unit in modern peptide science. While its direct use is less common than its protected constituent amino acids, its presence in a peptide sequence is of great strategic importance. It serves as a reliable component in standard SPPS protocols and, more critically, acts as a highly specific recognition and cleavage site for enzymatic ligation via Sortase A. This dual utility makes the Thr-Gly motif an invaluable tool for researchers, scientists, and drug development professionals, enabling the precise chemical construction and biochemical modification of complex and therapeutically relevant peptides and proteins.

An In-depth Technical Guide to the Solubility of H-Thr-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide H-Thr-Gly-OH (Threonyl-glycine). Due to the limited availability of specific quantitative solubility data for this dipeptide in public literature, this document focuses on providing a detailed understanding of its expected solubility based on the properties of its constituent amino acids, along with standardized experimental protocols for determining its solubility in various solvents.

Introduction to this compound

This compound, with the chemical formula C₆H₁₂N₂O₄ and a molecular weight of 176.17 g/mol , is a dipeptide composed of L-threonine and glycine residues. The solubility of peptides is a critical parameter in various stages of drug development, including formulation, delivery, and bioavailability. The presence of both a polar hydroxyl group and a nonpolar methyl group in the threonine residue, combined with the simplicity of the glycine residue, suggests a nuanced solubility profile that is highly dependent on the solvent system.

Predicted Solubility Profile

The overall solubility of a peptide is influenced by the physicochemical properties of its constituent amino acids. This compound is expected to exhibit moderate polarity. The overall charge of the peptide at a given pH will also significantly influence its solubility in aqueous systems.

Data Presentation: Qualitative and Constituent-Based Solubility

The following table summarizes the known solubility of the constituent amino acids of this compound, which can be used to infer the likely solubility behavior of the dipeptide.

| Solvent System | This compound (Predicted) | L-Threonine (Quantitative/Qualitative) | Glycine (Quantitative/Qualitative) |

| Water | Predicted to be soluble, especially in buffered solutions away from its isoelectric point. | Sparingly soluble to soluble (e.g., 0.8220 mol/kg at 298.15 K)[1]. | Very soluble (e.g., 249,000 mg/L at 25 °C). |

| Ethanol | Predicted to have low solubility. | Practically insoluble[2]. | Insoluble. |

| Methanol | Predicted to have low to moderate solubility, likely higher than in ethanol. | Solubilities of glycine polymorphs in water-antisolvent mixtures are, in decreasing order: methanol > ethanol > 2-propanol > acetone[3]. | The solubility of glycine polymorphs drops rapidly as the concentration of antisolvent increases[3]. |

| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble. Neutral or highly hydrophobic peptides are often soluble in DMSO[4]. | Soluble (less soluble than in water). | Soluble. |

| Aqueous Buffers (e.g., PBS) | Solubility is expected to be pH-dependent. Higher solubility is anticipated at pH values away from the isoelectric point (pI). | Soluble in buffer systems at pH 5.5. | Highly soluble. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are required. The following are detailed protocols for two common and effective methods.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound by measuring the mass of the dissolved solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used for this purpose.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed, calibrated pipette. It is crucial to avoid aspirating any solid particles. Centrifugation can be employed to facilitate the separation of the solid phase.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a watch glass).

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the peptide) until a constant weight of the dried solute is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved peptide is the final weight of the container minus its initial tare weight.

-

Solubility is then calculated as the mass of the dissolved peptide per volume of the solvent (e.g., in mg/mL).

-

Photometric Method (UV-Vis Spectrophotometry)

This method is suitable for peptides that possess a chromophore (a part of a molecule responsible for its color) or can be derivatized to produce a colored compound. Since this compound lacks a strong UV-absorbing aromatic side chain, this method would typically require a pre- or post-column derivatization step if used with HPLC, or a colorimetric assay. However, the peptide bond itself absorbs UV light at low wavelengths (around 200-220 nm).

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for the peptide bond is typically around 214 nm.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

Separate the solid and liquid phases (Step 2 of the gravimetric method).

-

Carefully dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Concentration Determination and Solubility Calculation:

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical solubility experiment.

References

- 1. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

A Technical Guide to the Spectroscopic Data of Threonyl-Glycine (Thr-Gly)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of the dipeptide threonyl-glycine (Thr-Gly). Due to the limited availability of a complete, publicly accessible experimental dataset for threonyl-glycine, this guide presents predicted spectroscopic values. These predictions are derived from the experimental data of the constituent amino acids, L-threonine and glycine, and established principles of peptide spectroscopy. This guide also includes comprehensive experimental protocols for acquiring NMR and IR spectra for dipeptides and a workflow for spectroscopic analysis, serving as a valuable resource for researchers in structural biology and drug development.

Introduction

Threonyl-glycine (Thr-Gly) is a dipeptide composed of L-threonine and glycine residues linked by a peptide bond. As with all peptides, its biological function is intrinsically linked to its three-dimensional structure and chemical properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques essential for elucidating the structural and electronic characteristics of such biomolecules. NMR spectroscopy provides atomic-level information on molecular structure, conformation, and dynamics, while IR spectroscopy offers insights into the vibrational modes of functional groups, which are sensitive to hydrogen bonding and secondary structure.

This guide aims to provide a predictive but thorough overview of the ¹H NMR, ¹³C NMR, and IR spectroscopic features of threonyl-glycine to aid in its characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following NMR data are predicted based on the known chemical shifts of free L-threonine and glycine in aqueous solutions, with adjustments to account for the formation of the peptide bond. The formation of the amide linkage causes characteristic shifts in the signals of the α-carbons and α-protons adjacent to the bond.

Predicted ¹H NMR Data for Threonyl-Glycine

The ¹H NMR spectrum is predicted for a sample dissolved in deuterium oxide (D₂O), a common solvent for biomolecular NMR. In D₂O, labile protons such as those on amine (-NH₃⁺), carboxyl (-COOH), and hydroxyl (-OH) groups will exchange with deuterium and become invisible in the spectrum. The amide proton (Thr N-H) will also exchange, albeit more slowly, and is typically not observed without specialized techniques (e.g., using a H₂O/D₂O mixture).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Threonyl-Glycine in D₂O

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Threonine Residue (N-terminus) | ||||

| α-H | ~3.7 - 3.9 | Doublet (d) | J(Hα, Hβ) ≈ 4-5 | Shifted slightly downfield from free threonine (~3.6 ppm) upon peptide bond formation. |

| β-H | ~4.1 - 4.3 | Multiplet (m) | J(Hβ, Hα) ≈ 4-5, J(Hβ, Hγ) ≈ 6-7 | Complex splitting due to coupling with both α-H and γ-CH₃. |

| γ-CH₃ | ~1.2 - 1.4 | Doublet (d) | J(Hγ, Hβ) ≈ 6-7 | |

| Glycine Residue (C-terminus) | ||||

| α-CH₂ | ~3.7 - 3.8 | Singlet (s) | N/A | Shifted slightly upfield from free glycine (~3.55 ppm).[1] May appear as a multiplet if the two protons become diastereotopic. |

Note: Chemical shifts are referenced to an internal standard like DSS or TSP at 0.00 ppm. Actual values can vary with pH and temperature.

Predicted ¹³C NMR Data for Threonyl-Glycine

The predicted ¹³C chemical shifts are based on data from the Biological Magnetic Resonance Bank (BMRB) for L-threonine and glycine.[2] The formation of the peptide bond significantly affects the carbonyl carbon of the N-terminal residue and the α-carbons of both residues.

Table 2: Predicted ¹³C NMR Chemical Shifts for Threonyl-Glycine in D₂O

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Threonine Residue (N-terminus) | ||

| C=O (Amide) | ~172 - 175 | Shifted upfield compared to the carboxyl carbon of free threonine (~175.7 ppm).[2] |

| Cα | ~61 - 63 | Similar to free threonine (~63.2 ppm).[2] |

| Cβ | ~68 - 70 | Similar to free threonine (~68.7 ppm).[2] |

| Cγ (CH₃) | ~21 - 23 | Similar to free threonine (~22.2 ppm). |

| Glycine Residue (C-terminus) | ||

| C=O (Carboxyl) | ~174 - 176 | Similar to the carboxyl carbon of free glycine (~175.2 ppm). |

| Cα | ~43 - 45 | Similar to free glycine (~44.1 ppm). |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of a peptide is dominated by the characteristic vibrations of the amide bond, known as the Amide I and Amide II bands. Other functional groups also provide key absorption bands. The data presented here are for a solid-state sample (e.g., in a KBr pellet).

Table 3: Predicted Characteristic IR Absorption Bands for Threonyl-Glycine

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3200 - 3500 | Strong, Broad | O-H Stretch | Hydroxyl group of Threonine and Carboxylic Acid O-H |

| 3000 - 3300 | Strong, Broad | N-H Stretch | Primary amine (-NH₃⁺) of Threonine |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic C-H bonds in both residues |

| ~1700 - 1730 | Strong | C=O Stretch | Carboxylic acid of Glycine |

| ~1630 - 1680 | Strong | C=O Stretch | Amide I band (from the Thr-Gly peptide bond) |

| ~1510 - 1580 | Strong | N-H Bend, C-N Stretch | Amide II band (from the Thr-Gly peptide bond) |

| ~1580 - 1650 | Medium-Strong | N-H Asymmetric Bend | Primary amine (-NH₃⁺) |

| ~1480 - 1550 | Medium | N-H Symmetric Bend | Primary amine (-NH₃⁺) |

| ~1400 - 1450 | Medium | C-H Bend | CH₂ and CH₃ groups |

| ~1300 - 1420 | Medium-Strong | C-O-H Bend / O-H...O | Carboxylic acid dimer hydrogen bonding |

| 1000 - 1300 | Medium-Strong | C-O Stretch, C-N Stretch | C-O of Threonine, C-N of amine and amide |

Note: The Amide I and II bands are particularly sensitive to the peptide's secondary structure and hydrogen-bonding environment.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a dipeptide such as threonyl-glycine.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 2-5 mg of the lyophilized peptide in 500-600 µL of deuterium oxide (D₂O, 99.9%). For observation of amide protons, use a 90% H₂O / 10% D₂O mixture.

-

Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (0.00 ppm).

-

Adjust the pH of the sample to a desired value (e.g., pH 7.4) using dilute NaOD or DCl in D₂O. Note that pH meter readings in D₂O should be corrected (pD = pH reading + 0.4).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (≥500 MHz) for better signal dispersion.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Lock the spectrometer on the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or reference signal.

-

-

Data Acquisition :

-

1D ¹H Spectrum : Acquire a standard 1D proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the large residual HDO signal.

-